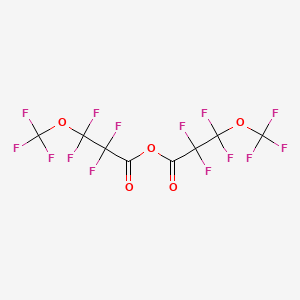

2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride

説明

2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride is a fluorinated organic compound with the molecular formula C8F14O5. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride typically involves the reaction of 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic acid with a dehydrating agent. Common dehydrating agents used include phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product .

化学反応の分析

Types of Reactions: 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic acid.

Substitution Reactions: Can participate in nucleophilic substitution reactions where the anhydride group is replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s fluorinated nature makes it resistant to many oxidative and reductive conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Nucleophiles like amines, alcohols, or thiols under mild to moderate conditions.

Oxidation/Reduction: Specific conditions depend on the desired transformation but often involve strong oxidizing or reducing agents.

Major Products Formed:

Hydrolysis: 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic acid.

Substitution: Corresponding amides, esters, or thioesters depending on the nucleophile used.

科学的研究の応用

2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride is utilized in various fields:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Its derivatives are studied for potential biological activity and as probes in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

作用機序

The mechanism of action of 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride involves its reactivity towards nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The fluorinated nature of the compound also imparts unique properties, such as increased lipophilicity and metabolic stability, which are valuable in drug design .

類似化合物との比較

- 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic acid

- 2,2,3,3-Tetrafluoro-1-propanol

- 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid

Comparison: 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride is unique due to its anhydride functional group, which makes it more reactive compared to its acid or alcohol counterparts. This reactivity is particularly useful in synthetic chemistry for the preparation of various derivatives. Additionally, the presence of multiple fluorine atoms enhances its chemical stability and resistance to metabolic degradation, making it a valuable compound in pharmaceutical research .

生物活性

2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride (CAS: 42566-65-4) is a fluorinated organic compound with significant industrial applications. Its unique chemical structure, characterized by a high degree of fluorination, imparts distinct physical and biological properties that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in pharmaceuticals and materials science, and relevant case studies.

- Molecular Formula : C8F14O5

- Molar Mass : 442.06 g/mol

- Density : 1.764 g/cm³ (predicted)

- Boiling Point : 152.9°C (predicted)

Biological Activity Overview

The biological activity of this compound primarily relates to its role as a reactive intermediate in various chemical reactions, particularly in the synthesis of fluorinated compounds. Its high electronegativity and stability due to fluorination make it a valuable reagent in medicinal chemistry and materials science.

- Reactivity with Nucleophiles : The anhydride functionality allows it to react with nucleophiles such as amines and alcohols, leading to the formation of various derivatives that may exhibit biological activity.

- Fluorine Substitution Effects : The presence of fluorine atoms can enhance lipophilicity and metabolic stability of the resulting compounds, potentially improving their pharmacokinetic profiles.

Synthesis of Fluorinated Pharmaceuticals

Research has demonstrated that compounds derived from this compound can serve as precursors for novel pharmaceuticals. For example:

- A study published in MDPI highlighted the use of fluorinated anhydrides in synthesizing biologically active molecules with improved efficacy against specific targets in cancer therapy .

Environmental Impact and Biodegradation

Investigations into the environmental impact of fluorinated compounds have raised concerns about their persistence and potential toxicity. A study focused on the biodegradation pathways of veterinary pharmaceuticals indicated that similar fluorinated compounds could undergo biotransformation under specific conditions . This suggests that while this compound may be stable in the environment, understanding its degradation pathways is crucial for assessing its ecological footprint.

Data Table: Comparative Analysis of Biological Activity

特性

IUPAC Name |

[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl] 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F14O5/c9-3(10,5(13,14)26-7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)27-8(20,21)22 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZMACBMANBCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)OC(=O)C(C(OC(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60897579 | |

| Record name | Perfluoro-3-methoxypropanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60897579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42566-65-4 | |

| Record name | Perfluoro-3-methoxypropanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60897579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。